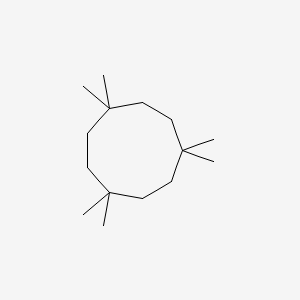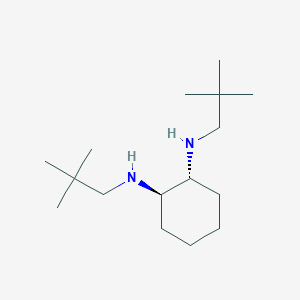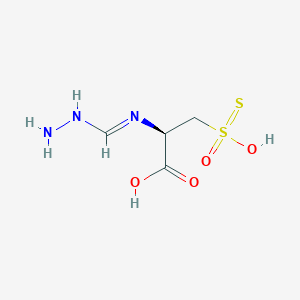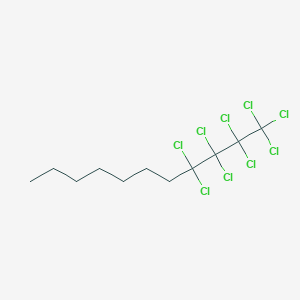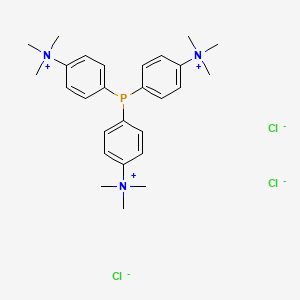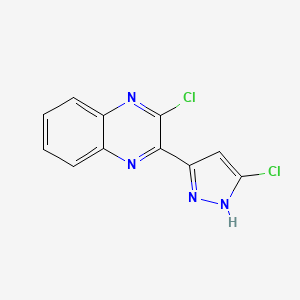
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is a heterocyclic compound that features both quinoxaline and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms in its structure may enhance its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with 5-chloro-3-pyrazolecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dimethylformamide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
化学反应分析
Types of Reactions
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline N-oxides or reduced quinoxalines, respectively .
科学研究应用
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals
作用机制
The mechanism of action of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can also induce oxidative stress or disrupt cellular membranes, leading to its biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- 2-Chloro-3-(5-methyl-1H-pyrazol-3-yl)quinoxaline
- 2-Chloro-3-(1H-pyrazol-3-yl)quinoxaline
Uniqueness
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
属性
CAS 编号 |
204654-33-1 |
|---|---|
分子式 |
C11H6Cl2N4 |
分子量 |
265.09 g/mol |
IUPAC 名称 |
2-chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-8(16-17-9)10-11(13)15-7-4-2-1-3-6(7)14-10/h1-5H,(H,16,17) |
InChI 键 |
QMERHDQSBHMKFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=NNC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


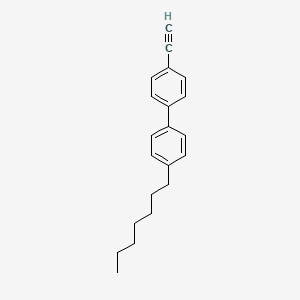
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)

![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
